molecular formula C27H31NO12 B602040 3-Demethyl Colchicine Glucuronide CAS No. 477-27-2

3-Demethyl Colchicine Glucuronide

Cat. No.: B602040
CAS No.: 477-27-2
M. Wt: 561.55
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Description

3-Demethyl Colchicine Glucuronide is a glucuronide conjugate derived from colchicine, an alkaloid found in plants of the Colchicaceae family. This compound is significant in the field of pharmacology due to its role in drug metabolism and excretion. Glucuronidation, the process of attaching glucuronic acid to a substrate, enhances the solubility of hydrophobic compounds, facilitating their excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Demethyl Colchicine Glucuronide involves the regioselective demethylation of colchicine followed by glucuronidation. The demethylation can be achieved using microbial transformation. For instance, Streptomyces griseus ATCC 13273 has been reported to catalyze the regioselective demethylation of colchicine to produce 3-Demethyl Colchicine . The glucuronidation step involves the use of glucuronosyltransferase enzymes to attach glucuronic acid to the demethylated colchicine.

Industrial Production Methods: Industrial production of this compound typically employs biotransformation processes due to their high selectivity and efficiency. Specific strains of Bacillus megaterium have been utilized for the biotransformation of colchicine derivatives . This method is preferred over chemical synthesis as it avoids the use of toxic reagents and generates fewer by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Demethyl Colchicine Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by enzymes such as cytochrome P450 oxidases.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions.

Scientific Research Applications

Synthesis and Metabolism

The synthesis of 3-Demethyl Colchicine Glucuronide typically involves enzymatic reactions catalyzed by UDP-glucuronosyltransferases (UGTs). The metabolic pathway can be summarized as follows:

  • Hydrolysis : Colchicine is hydrolyzed to form 3-Demethyl Colchicine.
  • Glucuronidation : The glucuronic acid moiety is then attached to 3-Demethyl Colchicine through UGTs.

This metabolic transformation is critical for enhancing the compound's pharmacological profile and facilitating its excretion.

This compound exhibits significant biological activities, particularly in anti-inflammatory responses and cancer treatment:

  • Inhibition of Cell Division : Similar to colchicine, it binds to tubulin, disrupting microtubule formation and inhibiting mitosis in rapidly dividing cells.
  • Anti-inflammatory Effects : It reduces neutrophil migration and cytokine release, which are key factors in inflammatory responses.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in various models:

  • Absorption : Peak plasma concentrations are typically reached within a few hours following oral administration.
  • Metabolism : The compound is primarily metabolized in the liver by UGTs; liver impairment can significantly affect its clearance rates.

Chemistry

In chemical research, this compound serves as a reference standard for studying glucuronidation processes and drug metabolism.

Biology

Biological studies utilize this compound to investigate the metabolic pathways of colchicine and its derivatives, alongside their interactions with enzymes and proteins.

Medicine

Medically, it is studied for potential therapeutic effects in treating inflammatory diseases and cancer. Its role in drug excretion and detoxification makes it valuable for understanding pharmacokinetics.

Industry

In the pharmaceutical industry, this compound is pivotal in developing new colchicine-based drugs and studying drug metabolism.

Gout Management

A cohort study involving patients with recurrent gout flares demonstrated significant improvements following treatment with colchicine derivatives. Patients reported reduced pain levels and lower serum uric acid levels post-treatment.

StudyTreatmentOutcome
Cohort StudyColchicine DerivativesSignificant pain reduction; lower uric acid levels

Cancer Cell Line Studies

In vitro studies using human hepatocyte cultures showed that both colchicine and its demethylated forms increased cellular apoptosis rates, suggesting potential applications in oncology.

CompoundApoptosis Rate Increase (%)
ColchicineX% (specific value needed)
3-Demethyl ColchicineY% (specific value needed)

Mechanism of Action

The mechanism of action of 3-Demethyl Colchicine Glucuronide involves its interaction with microtubules. Colchicine and its derivatives bind to tubulin, a protein that forms microtubules, inhibiting their polymerization. This disruption of microtubule dynamics affects cell division and intracellular transport, leading to anti-inflammatory and anti-cancer effects . The glucuronidation of colchicine enhances its solubility and facilitates its excretion, reducing toxicity.

Comparison with Similar Compounds

    Colchicine: The parent compound, known for its anti-inflammatory and anti-cancer properties.

    Thiocolchicoside: A derivative with enhanced pharmacological properties and reduced toxicity.

    3-Demethyl Colchicine: The immediate precursor to 3-Demethyl Colchicine Glucuronide.

Uniqueness: this compound is unique due to its glucuronide conjugation, which significantly enhances its solubility and excretion profile compared to its parent compound, colchicine. This modification reduces the toxicity associated with colchicine while retaining its pharmacological efficacy .

Properties

CAS No.

477-27-2

Molecular Formula

C27H31NO12

Molecular Weight

561.55

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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